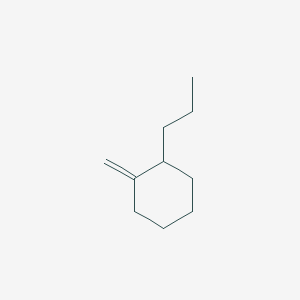
Cyclohexane, 1-methylene-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-methylene-2-propyl- is an organic compound with the molecular formula C10H20 . It is a derivative of cyclohexane, where one hydrogen atom is replaced by a methylene group and another by a propyl group. This compound is also known by its IUPAC name, 1-methyl-2-propylcyclohexane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1-methylene-2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexane with propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkene, 1-methyl-2-propylcyclohexene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexane, 1-methylene-2-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkanes.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), UV light or radical initiators.
Major Products
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclohexanes.
Wissenschaftliche Forschungsanwendungen
Cyclohexane, 1-methylene-2-propyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of cyclohexane, 1-methylene-2-propyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways, enzyme inhibition, or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-propylcyclohexane: A stereoisomer with similar chemical properties.
Cyclohexane, 1-methyl-2-propyl-: Another stereoisomer with slight differences in reactivity and stability
Uniqueness
Cyclohexane, 1-methylene-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Eigenschaften
CAS-Nummer |
80056-38-8 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
1-methylidene-2-propylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-6-10-8-5-4-7-9(10)2/h10H,2-8H2,1H3 |
InChI-Schlüssel |
AWITZTJSAITMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCCC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



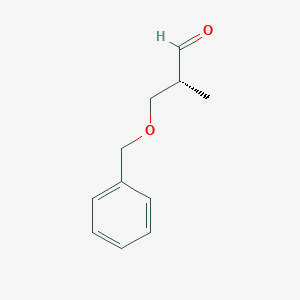

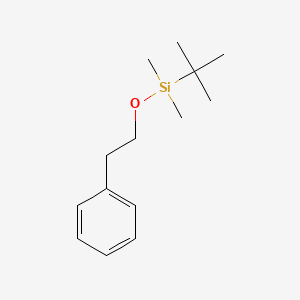
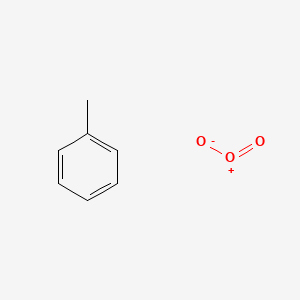
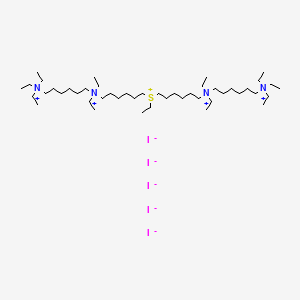
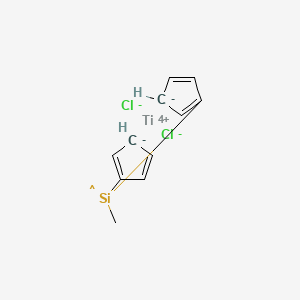
![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
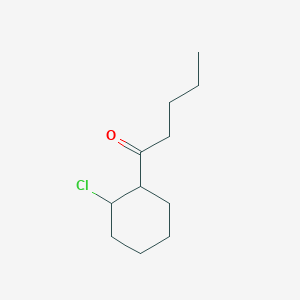
![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)



